2-Chloro-5-(chloromethyl)benzonitrile

Description

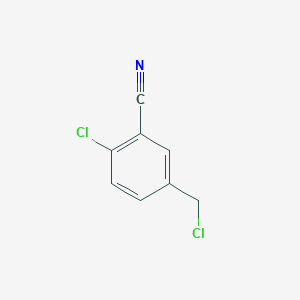

2-Chloro-5-(chloromethyl)benzonitrile is a halogenated aromatic nitrile characterized by a benzene ring substituted with a chlorine atom at position 2, a chloromethyl (-CH2Cl) group at position 5, and a nitrile (-CN) group at position 1 (para to the chloromethyl group). This compound is primarily utilized as a key intermediate in organic synthesis, particularly in agrochemicals and pharmaceuticals. Its bifunctional reactivity (due to Cl and -CH2Cl groups) enables diverse derivatization, making it valuable for constructing heterocycles like benzimidazoles or neonicotinoid analogs .

Properties

Molecular Formula |

C8H5Cl2N |

|---|---|

Molecular Weight |

186.03 g/mol |

IUPAC Name |

2-chloro-5-(chloromethyl)benzonitrile |

InChI |

InChI=1S/C8H5Cl2N/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 |

InChI Key |

NKYFXILKJPLWPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCl)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-(chloromethyl)benzonitrile can be synthesized through several methods. One common method involves the chlorination of 2-chlorobenzonitrile. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as vanadium pentoxide (V2O5) supported on alumina (Al2O3), in a fixed bed reactor at atmospheric pressure . The reaction conditions are optimized to achieve high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution: Products include various substituted benzonitriles depending on the nucleophile used.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include primary amines.

Scientific Research Applications

2-Chloro-5-(chloromethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)benzonitrile involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations in Benzonitrile Derivatives

The following table summarizes critical physical and chemical properties of 2-Chloro-5-(chloromethyl)benzonitrile and analogs:

Key Observations:

- Substituent Effects on Melting Points : Hydroxyl (-OH) substituents (e.g., 5-Chloro-2-hydroxybenzonitrile) significantly increase melting points due to intermolecular hydrogen bonding (O–H⋯N interactions) . In contrast, halogenated alkyl groups (-CH2Cl, -CF3) reduce crystallinity, as seen in this compound and its trifluoromethyl analog .

- Reactivity : The chloromethyl group (-CH2Cl) in this compound offers nucleophilic substitution sites, enabling alkylation or cyclization reactions, whereas hydroxyl or bromomethyl groups facilitate electrophilic substitution or Suzuki couplings .

- Toxicity and Regulation : 2-Chloro-5-(trifluoromethyl)benzonitrile is classified as toxic (R51/53) due to environmental persistence, while this compound is primarily regulated under pesticide frameworks (e.g., TSCA) .

Structural and Spectroscopic Comparisons

- Hydrogen Bonding: Unlike hydroxyl-containing analogs, this compound lacks strong hydrogen-bond donors, resulting in weaker intermolecular forces and lower thermal stability compared to 5-Bromo-2-hydroxybenzonitrile .

- Electron-Withdrawing Effects : The -CF3 group in 2-Chloro-5-(trifluoromethyl)benzonitrile enhances electrophilicity at the nitrile carbon, increasing reactivity in nucleophilic additions compared to the chloromethyl variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.